噻唑-5-羧酸

概述

描述

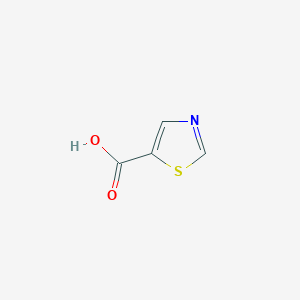

Thiazole-5-carboxylic acid is an organic compound featuring a five-membered ring structure containing both sulfur and nitrogen atoms. This heterocyclic compound is a derivative of thiazole, which is known for its aromaticity and diverse reactivity. Thiazole-5-carboxylic acid is of significant interest in various fields due to its potential biological activities and its role as a building block in the synthesis of more complex molecules .

科学研究应用

Thiazole-5-carboxylic acid has numerous applications in scientific research:

Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds and is used in the development of new materials.

Industry: It is used in the production of dyes, fungicides, and biocides.

作用机制

Target of Action

Thiazole-5-carboxylic acid derivatives have been identified as potent inhibitors of the enzyme xanthine oxidase . Xanthine oxidase is a form of xanthine oxidoreductase, a molybdoflavoprotein that plays a crucial role in the metabolism of purines, catalyzing the oxidative hydroxylation of hypoxanthine and xanthine to produce uric acid .

Mode of Action

The mode of action of Thiazole-5-carboxylic acid involves its interaction with xanthine oxidase. The compound binds to the enzyme, blocking its catalytic active site and preventing the substrate from binding . This inhibits the enzyme’s activity, leading to a decrease in the production of uric acid .

Biochemical Pathways

The primary biochemical pathway affected by Thiazole-5-carboxylic acid is the purine metabolism pathway, specifically the conversion of hypoxanthine and xanthine to uric acid . By inhibiting xanthine oxidase, Thiazole-5-carboxylic acid disrupts this pathway, reducing the production of uric acid .

Result of Action

The inhibition of xanthine oxidase by Thiazole-5-carboxylic acid results in a decrease in the production of uric acid . This could potentially be beneficial in the treatment of conditions associated with elevated uric acid levels, such as gout and certain types of kidney stones .

生化分析

Biochemical Properties

Thiazole-5-carboxylic acid derivatives have been found to be potent inhibitors of xanthine oxidase, an enzyme involved in the metabolism of purines . The inhibition of this enzyme by thiazole-5-carboxylic acid derivatives is believed to occur through mixed type inhibition .

Cellular Effects

For instance, certain thiazole derivatives have demonstrated cytotoxic activity on human tumor cell lines .

Molecular Mechanism

Studies on thiazole derivatives have shown that they can block the catalytic active site of enzymes, preventing the substrate from binding . This suggests that Thiazole-5-carboxylic acid may exert its effects at the molecular level through similar mechanisms.

Metabolic Pathways

Given its inhibitory effects on xanthine oxidase, it may play a role in the metabolism of purines .

准备方法

Synthetic Routes and Reaction Conditions: Thiazole-5-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of α-oxodithioesters with tosylmethyl isocyanide in the presence of potassium hydroxide, yielding 4-methylthio-5-acylthiazoles . Another method includes the condensation of carbon disulfide with α-aminonitriles to form 2-mercapto-5-amino thiazoles, which can be further converted to thiazole-5-carboxylic acid derivatives .

Industrial Production Methods: Industrial production of thiazole-5-carboxylic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and the availability of starting materials.

化学反应分析

Types of Reactions: Thiazole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert thiazole derivatives into more reduced forms, such as thiazolidines.

Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly at the C-2 and C-5 positions of the thiazole ring.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used.

Reduction: Catalytic hydrogenation or metal hydrides such as lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles like amines, and electrophiles like alkyl halides.

Major Products: The products of these reactions vary widely, including sulfoxides, sulfones, thiazolidines, and various substituted thiazole derivatives .

相似化合物的比较

- Thiazole-4-carboxylic acid: Similar structure but different substitution pattern, leading to different reactivity.

- 2-Aminothiazole: Contains an amino group, which significantly alters its chemical and biological properties.

- Benzothiazole: A fused ring system with different electronic properties and applications .

生物活性

4-Carboxyphenylboronic acid (CPBA) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, including its anticancer, antibacterial, and potential applications in drug delivery systems, supported by relevant research findings and case studies.

4-Carboxyphenylboronic acid is characterized by the following chemical properties:

- Chemical Formula : CHBO

- Molecular Weight : 165.94 g/mol

- Structure : Contains a phenyl ring with a carboxylic acid group and a boronic acid group, which facilitates interactions with diols and other biomolecules.

Anticancer Activity

Recent studies have highlighted the anticancer potential of CPBA through various mechanisms:

-

Cytotoxicity Against Cancer Cell Lines :

- CPBA has been tested against several human cancer cell lines, showing significant cytotoxic effects. For example, palladium nanoparticles supported on silica, functionalized with CPBA, exhibited high cytotoxicity comparable to established anticancer agents .

- A study reported that CPBA-functionalized carbon dots demonstrated effective targeting and staining of HeLa cancer cells, indicating potential for real-time imaging and therapeutic applications .

- Mechanism of Action :

Antibacterial Activity

CPBA also exhibits antibacterial properties, particularly against resistant strains:

- Inhibition of β-lactamase :

Drug Delivery Applications

The unique properties of CPBA make it suitable for drug delivery systems:

-

pH-Responsive Release :

- Research indicates that CPBA-modified mesoporous silica nanoparticles can regulate insulin release in diabetic models, demonstrating a hypoglycemic effect while maintaining safety in vitro . This pH-responsive behavior is crucial for targeted drug delivery in pathological conditions such as cancer and diabetes.

- Fluorescent Probes :

Study 1: Cytotoxicity Evaluation

In vitro tests were conducted using palladium nanoparticles supported on mesoporous silica functionalized with CPBA against five different cancer cell lines. The results indicated high cytotoxicity levels, with some formulations showing enhanced activity compared to traditional metal complex-based systems .

Study 2: Diabetes Management

A study involving mesoporous silica nanoparticles modified with CPBA demonstrated effective insulin loading and release under hyperglycemic conditions. This approach not only highlights the compound's versatility but also its potential application in managing diabetes through targeted therapy .

Summary of Findings

属性

IUPAC Name |

1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3NO2S/c6-4(7)3-1-5-2-8-3/h1-2H,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZVFSQQHQPPKNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40162959 | |

| Record name | Thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40162959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14527-41-4 | |

| Record name | 5-Thiazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14527-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiazole-5-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014527414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40162959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thiazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.026 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid?

A1: The molecular formula is C6H4F3NO2S, and the molecular weight is 215.17 g/mol. []

Q2: What spectroscopic data is available for characterizing thiazole-5-carboxylic acid derivatives?

A2: Various spectroscopic techniques have been employed, including:* NMR spectroscopy (1H, 13C, and even 19F for fluorinated derivatives): This provides information about the structure and conformation of the molecules. [, , , , , ] * FT-IR spectroscopy: This helps identify functional groups and analyze hydrogen bonding patterns. []* Mass spectrometry: This confirms the molecular weight and identifies fragmentation patterns. [, , , ]* X-ray crystallography: This provides detailed information about the three-dimensional structure of the molecule in the solid state. [, , ]

Q3: How does the substitution on the thiazole ring influence biological activity?

A3: The type and position of substituents on the thiazole ring significantly affect the activity and potency of the compound. For instance, in a study on 2-arylamino-thiazole-5-carboxylic acid amide derivatives, the presence of a 4-amino group on the thiazole ring was crucial for potent activation of α7 nAChR currents, compared to a 4-methyl group substitution. []

Q4: Can modifying the carboxylic acid group at the 5-position alter the properties of thiazole-5-carboxylic acid derivatives?

A4: Yes, modifying the carboxylic acid group significantly impacts the compounds' properties. For example, esterification with basic groups like diethylaminoethyl resulted in compounds exhibiting spasmolytic properties and stimulant effects on the central nervous system. [] Amide formation with various substituted anilines has been explored for antibacterial activity. []

Q5: Are there studies investigating the impact of substituent modifications on the physicochemical properties of thiazole-based peptidomimetics?

A5: Yes, research on 1,3-thiazole-based peptidomimetics revealed that incorporating 4-amino-thiazole-5-carboxylic acid into peptide sequences influenced their conformational preferences, specifically inducing β-turn structural motifs. These modifications also affected the physicochemical properties of the resulting molecules. []

Q6: What are the potential therapeutic applications of thiazole-5-carboxylic acid derivatives?

A6: Research suggests potential applications in various areas, including:* Treatment of gout and hyperuricemia: Febuxostat, a thiazole-5-carboxylic acid derivative, acts as a xanthine oxidase inhibitor and is used to manage these conditions. [, , , , , ] * Antiplatelet agents: Some derivatives show promising antiplatelet activity. []* Antibacterial agents: Certain derivatives demonstrate antibacterial activity against phytopathogenic organisms. []* Potential anticancer agents: Early research suggests some derivatives might have anticancer properties, specifically against head and neck squamous cell carcinoma. []

Q7: How do thiazole-5-carboxylic acid derivatives interact with their biological targets?

A7: The mechanism of action depends on the specific derivative and its target. For example:

- Febuxostat: This compound inhibits xanthine oxidase, an enzyme involved in uric acid production. It exhibits mixed-type inhibition, interacting with both the oxidized and reduced forms of the enzyme. [, ]

- 2-Arylamino-thiazole-5-carboxylic acid amide derivatives: These compounds act as positive allosteric modulators of α7 nicotinic acetylcholine receptors (α7 nAChRs). They bind to an allosteric site on the receptor, enhancing its response to acetylcholine. []

Q8: Is febuxostat stable under various conditions?

A8: Febuxostat exhibits varying stability under different conditions:

- Forced degradation studies: Significant degradation was observed under acidic and alkaline hydrolysis, as well as wet and dry heat. It showed less degradation under photolytic conditions. []

- Methanol solvate: Febuxostat can form a methanol solvate, characterized by single-crystal X-ray diffraction. This solvate is stabilized by intermolecular hydrogen bonds. []

Q9: What are the key challenges and strategies for formulating thiazole-5-carboxylic acid derivatives?

A9: One challenge is achieving desired solubility and bioavailability. Researchers are exploring different strategies:

- Crystal form engineering: Preparing specific crystalline forms of febuxostat can influence its solubility and other physicochemical properties. []

- Solvate formation: As seen with the methanol solvate, controlling the formation of solvates can impact properties like solubility. []

Q10: How is computational chemistry being used in research on thiazole-5-carboxylic acid derivatives?

A10: Computational approaches play a crucial role in several areas:

- Conformational analysis: Density Functional Theory (DFT) calculations have been employed to study the conformational preferences of thiazole-5-carboxylic acid. []

- Prediction of ADME/Tox properties: Tools like Admet SAR 2.0 have been utilized to predict the pharmacokinetic and toxicological profiles of febuxostat and its degradation products. []

- Molecular docking: This technique has been used to investigate the interactions of thiamethoxam metabolites with plant enzymes, providing insights into the metabolic pathways. []

- Design of bio-inspired catalysts: Computational studies, including molecular dynamics simulations, have been employed to design and characterize γ-peptide foldamers based on thiazole-5-carboxylic acid for applications in enamine catalysis. []

Q11: What analytical methods are commonly used to quantify thiazole-5-carboxylic acid derivatives?

A11: Several techniques are employed, including:

- High-performance liquid chromatography (HPLC): This is a widely used technique for separating, identifying, and quantifying febuxostat and its degradation products. Various detection methods, such as UV and mass spectrometry, can be coupled with HPLC. [, , , ]

- Liquid chromatography-mass spectrometry (LC-MS): This technique combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry, enabling the identification and quantification of metabolites in complex biological matrices. [, , ]

- Enzyme-linked immunosorbent assay (ELISA): This is a sensitive and specific method for quantifying thifluzamide residues in various matrices. []

Q12: How is the stability of thiazole-5-carboxylic acid derivatives assessed during formulation development?

A12: Stability studies are crucial for understanding how the compound degrades under various conditions. This helps determine its shelf life and appropriate storage conditions. Common tests include:

- Forced degradation studies: Exposing the compound to harsh conditions (e.g., acidic, alkaline, oxidative, thermal, photolytic) to accelerate degradation and identify potential degradation products. []

Q13: What is known about the environmental impact of thiamethoxam, a neonicotinoid insecticide containing a thiazole ring?

A13: Research has focused on understanding the metabolism and potential effects of thiamethoxam in various systems:

- Metabolism in tea plants: Studies have investigated the metabolic fate of thiamethoxam in tea cell suspension cultures, identifying metabolites and their potential effects on the plant's metabolic pathways. []

- Human metabolism and excretion: Research has been conducted to determine the metabolic pathways, kinetic parameters, and urinary excretion profiles of thiamethoxam and its metabolites in human volunteers. This information is crucial for assessing human exposure and potential risks. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。